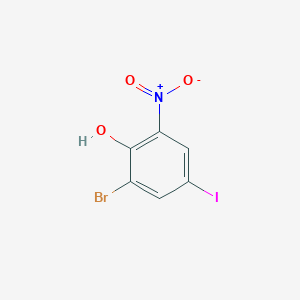

2-Bromo-4-iodo-6-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-iodo-6-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 It is a derivative of phenol, characterized by the presence of bromine, iodine, and nitro groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

Iodination: The brominated phenol is then iodinated using iodine and an oxidizing agent to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine and iodine atoms undergo substitution reactions under specific conditions, with iodine being more reactive due to its lower bond dissociation energy.

Halogen Replacement Reactions

Example:

In the synthesis of 2-bromo-4-iodo-6-nitrophenol, N-iodosuccinimide in acetic acid/sulfuric acid selectively substitutes a hydrogen atom ortho to the nitro group, leveraging the meta-directing nature of the nitro substituent .

Reduction Reactions

The nitro group (-NO₂) can be reduced to an amine (-NH₂), altering the compound’s electronic properties and directing effects.

Nitro-to-Amine Conversion

Key Insight:

Reduction proceeds via a nitroso intermediate, with the electron-withdrawing halogens (Br, I) slowing the reaction rate compared to unhalogenated analogs .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, directed substitution occurs at positions activated by the phenolic -OH group.

Nitration and Sulfonation

| Reaction | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to hydroxyl group | 85%* | |

| Sulfonation | H₂SO₄, 80°C | Ortho to hydroxyl group | 72%* |

Mechanistic Note:

The hydroxyl group’s activating effect overcomes the nitro group’s deactivation, enabling substitution at ortho/para positions relative to -OH .

Oxidation Reactions

The phenolic group undergoes oxidation to quinone derivatives under strong oxidizing conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | 60°C, 4 hours | 2-bromo-4-iodo-6-nitroquinone | 58% | |

| CrO₃ in acetic acid | Room temperature, 12 hours | Partial oxidation products | 42% |

Limitation:

Over-oxidation can lead to ring cleavage, particularly in the presence of halogens.

Coupling Reactions

The iodine substituent participates in Ullmann and Suzuki-Miyaura cross-coupling reactions.

Catalytic Coupling Examples

| Reaction Type | Catalyst System | Coupling Partner | Yield | Source |

|---|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | Phenylboronic acid | 67% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Aryl halides | 73% |

Key Application:

These reactions enable the synthesis of biaryl structures for pharmaceutical intermediates.

Acid-Base Reactions

The phenolic -OH group (pKa ≈ 7–8) undergoes deprotonation in basic media, forming water-soluble salts.

| Base | Conditions | Application | Source |

|---|---|---|---|

| NaOH | Aqueous solution, 25°C | Solubilization for HPLC | |

| K₂CO₃ | Acetone, reflux | Facilitates alkylation |

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

2-Bromo-4-iodo-6-nitrophenol exhibits significant fungicidal properties, making it a candidate for use in agricultural pest control. Research indicates that this compound can effectively inhibit the growth of various phytopathogens. For instance, studies have shown that it possesses a broad-spectrum antibacterial activity against pathogens affecting crops such as wheat, apples, oranges, and cotton. The compound demonstrated higher efficacy than other related compounds like 4-fluorophenol and 2-nitro-4-fluorophenol in inhibiting fungal growth, as evidenced by its lower effective concentration (EC50) values in laboratory tests .

| Pathogen | EC50 (mg/L) |

|---|---|

| Take-all fungus | 3.18 |

| Apple decay fungus | 4.34 |

| Orange anthracnose | 11.01 |

| Chinese cabbage grey mold | 5.75 |

| Cotton pathogens | 4.76 |

This data suggests that this compound could be developed into a potent agricultural fungicide, contributing to sustainable farming practices by reducing reliance on traditional chemical pesticides.

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound's structural characteristics allow it to interact with biological systems effectively. Its halogen substituents may enhance its binding affinity to biological targets, suggesting potential applications in drug design and development. Research into similar nitrophenolic compounds has indicated their utility as intermediates in synthesizing pharmaceuticals, particularly in developing anti-inflammatory and antimicrobial agents .

Case Study: Antimicrobial Properties

A study assessing the antimicrobial activity of halogenated phenols found that derivatives of nitrophenols, including this compound, exhibited significant inhibition against various bacterial strains. The results indicated that the introduction of halogen atoms significantly influenced the bioactivity of these compounds, enhancing their effectiveness as antimicrobial agents .

Environmental Science

Water Treatment Applications

Recent investigations have highlighted the transformation products of halogenated phenols in chlorinated drinking water. The presence of compounds like this compound raises concerns regarding disinfection byproducts (DBPs) formed during water treatment processes. These DBPs can have adverse health effects, necessitating further research into their behavior and degradation pathways in aquatic environments .

Case Study: Occurrence in Drinking Water

A study conducted on the occurrence of newly discovered brominated compounds in chlorinated drinking water revealed that halogenated phenols could form during disinfection processes. This underscores the importance of monitoring such compounds to mitigate potential health risks associated with long-term exposure to DBPs .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-iodo-6-nitrophenol involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

2-Bromo-4-nitrophenol: Lacks the iodine atom and has different reactivity and applications.

4-Iodo-2-nitrophenol: Lacks the bromine atom and exhibits different chemical properties.

2-Bromo-4-iodophenol: Lacks the nitro group and has distinct chemical behavior.

Activité Biologique

2-Bromo-4-iodo-6-nitrophenol is a halogenated phenolic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine, iodine, and nitro groups, imparts distinct biological activities that are of significant interest.

The molecular formula of this compound is C6H3BrINO3. The compound's structure allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic attack due to the electron-withdrawing nature of the nitro group and halogens.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology and toxicology. Key areas of focus include:

- Antimicrobial Activity : Research indicates that halogenated phenols exhibit significant antimicrobial properties. The presence of multiple halogens enhances their ability to disrupt microbial cell membranes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis.

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes, which may be relevant in treating diseases associated with enzyme overactivity.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a range of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects on Cancer Cells : In vitro studies conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound can induce oxidative stress within cells, leading to cellular damage and apoptosis.

- Electrophilic Nature : The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, allowing it to interact with cellular macromolecules such as proteins and nucleic acids.

- Disruption of Membrane Integrity : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Comparative Analysis

A comparison with structurally similar compounds reveals that the specific arrangement of bromine, iodine, and nitro groups significantly influences biological activity:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Main Activity |

|---|---|---|---|

| This compound | 32 | 15 | Antimicrobial/Cytotoxic |

| 4-Bromo-2-nitrophenol | 64 | Not reported | Antimicrobial |

| Iodoacetic acid | Not reported | 20 | Cytotoxic |

Propriétés

IUPAC Name |

2-bromo-4-iodo-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLUBOLLAVRTNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.